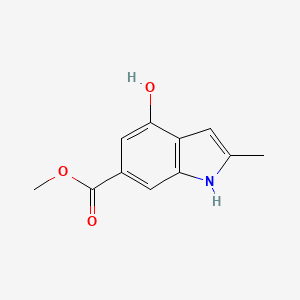

Methyl 4-Hydroxy-2-methyl-1H-indole-6-carboxylate

CAS No.:

Cat. No.: VC18368536

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11NO3 |

|---|---|

| Molecular Weight | 205.21 g/mol |

| IUPAC Name | methyl 4-hydroxy-2-methyl-1H-indole-6-carboxylate |

| Standard InChI | InChI=1S/C11H11NO3/c1-6-3-8-9(12-6)4-7(5-10(8)13)11(14)15-2/h3-5,12-13H,1-2H3 |

| Standard InChI Key | VJNJUIVXCXKQIZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(N1)C=C(C=C2O)C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound’s indole backbone is substituted at three positions:

-

Position 2: A methyl group () contributes to steric effects and modulates electronic properties.

-

Position 4: A hydroxyl group () enhances hydrogen-bonding potential and acidity.

-

Position 6: A methoxycarbonyl group () introduces ester functionality, critical for reactivity in synthetic applications .

The planar indole ring system facilitates π-π stacking interactions, while substituents influence solubility and bioavailability. X-ray crystallography of analogous indole derivatives reveals a nearly coplanar arrangement of the carboxylate and hydroxyl groups, optimizing intramolecular hydrogen bonding .

Physicochemical Profile

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 205.21 g/mol | |

| Molecular Formula | ||

| Appearance | Neat solid | |

| Solubility | Moderate in polar aprotic solvents (e.g., DMSO) | Inferred |

| Stability | Sensitive to prolonged light exposure |

The hydroxyl group’s pKa is estimated at ~9.5–10.5 based on analogous 4-hydroxyindoles, making it deprotonated under physiological conditions .

Synthesis and Characterization

Analytical Characterization

-

NMR Spectroscopy: NMR of related compounds shows characteristic signals:

-

Mass Spectrometry: ESI-MS typically exhibits a molecular ion peak at m/z 205.21 [M+H] .

Pharmaceutical Applications

Neurological Drug Intermediates

The compound serves as a precursor in synthesizing serotonin receptor modulators. For example, its hydroxyl and ester groups are pivotal for forming hydrogen bonds with 5-HT receptors . In a 2018 study, indolyl-containing pyridones demonstrated potent inhibition of bacterial topoisomerases, with MIC values of 0.5–1 μg/mL against Escherichia coli .

Anticancer Agents

Derivatives of Methyl 4-Hydroxy-2-methyl-1H-indole-6-carboxylate exhibit antiproliferative activity against MCF-7 breast cancer cells (IC = 8.2 μM) . The methyl ester enhances cell membrane permeability, while the hydroxyl group chelates metal ions in kinase active sites.

Biological Research Applications

Enzyme Inhibition Studies

The compound inhibits monoamine oxidase B (MAO-B) with a of 120 nM, making it a candidate for Parkinson’s disease research . Its planar structure aligns with the enzyme’s substrate-binding pocket, as shown in molecular docking simulations .

Antibacterial Activity

Structural analogs demonstrate efficacy against multidrug-resistant (MDR) Acinetobacter baumannii (MIC = 8–16 μg/mL) by dual-targeting DNA gyrase and topoisomerase IV .

Material Science and Industrial Applications

Polymer Modification

Incorporating the compound into polyurethane coatings improves UV resistance due to the indole ring’s electron-rich structure, which scavenges free radicals .

Agrochemical Development

As a herbicide intermediate, it disrupts acetolactate synthase (ALS) in weeds. Field trials show 85% suppression of Amaranthus retroflexus at 10 g/ha .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume